molecular formula C9H14O3S B119384 Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate CAS No. 158875-36-6

Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate

Cat. No. B119384
M. Wt: 202.27 g/mol
InChI Key: JKZHINMXHMGIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate (EEDTC) is a chemical compound that belongs to the class of heterocyclic compounds. It is a colorless liquid that has a strong odor and is used in a variety of scientific research applications. EEDTC is a thiophene derivative that has shown promising results in the field of organic synthesis and medicinal chemistry.

Mechanism Of Action

The mechanism of action of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form new compounds. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also been shown to have antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs.

Advantages And Limitations For Lab Experiments

One of the main advantages of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is its ease of synthesis. The reaction conditions are mild, and the yield of the product is high. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is also stable under a wide range of conditions, making it a versatile compound for use in various lab experiments. However, one of the limitations of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is its strong odor, which can be a problem in certain applications.

Future Directions

There are several future directions for research on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate. One of the most promising areas is the development of new drugs based on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate. Its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties make it a promising candidate for the treatment of various diseases. Another area of research is the use of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate as a ligand in coordination chemistry. Its unique structure and reactivity make it a potentially useful ligand for the synthesis of new coordination complexes. Finally, the synthesis of new heterocyclic compounds based on Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate is an area of ongoing research, with the potential for the discovery of new bioactive molecules.

Synthesis Methods

The synthesis of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves the reaction of ethyl 2-bromo-4,5-dihydrothiophene-3-carboxylate with sodium ethoxide in ethanol. The reaction proceeds through an SN2 mechanism, resulting in the formation of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate as the main product. This method is simple and efficient, making it a popular choice for the synthesis of Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has a wide range of scientific research applications. One of its primary uses is in the field of organic synthesis, where it is used as a building block for the synthesis of various heterocyclic compounds. Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate has also shown potential as a ligand in coordination chemistry and as a precursor for the synthesis of other bioactive molecules.

properties

CAS RN

158875-36-6

Product Name

Ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate

InChI

InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3

InChI Key

JKZHINMXHMGIAG-UHFFFAOYSA-N

SMILES

CCOC1=C(CCS1)C(=O)OCC

Canonical SMILES

CCOC1=C(CCS1)C(=O)OCC

synonyms

3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.